Lithiation Regioselectivity with t‑BuLi: Exclusive Ring Substitution for the 3‑Isomer vs. Exclusive Side‑Chain Substitution for the 2‑ and 4‑Isomers
Under the standard protocol (3.3 equiv t‑BuLi, THF, –78 °C, 2 h), N,N‑dimethyl‑N′‑(pyridin‑3‑ylmethyl)urea gives exclusively the ring‑lithiated dilithium intermediate, which after reaction with benzophenone delivers the 4‑substituted ring product in 88 % isolated yield [1]. In contrast, the 2‑pyridylmethyl and 4‑pyridylmethyl isomers under comparable conditions (2.2 equiv t‑BuLi, THF, –78 °C, 2 h) undergo only side‑chain lithiation, affording the corresponding methylene‑substituted derivatives in 90 % and similarly high yields [2]. Thus, switching from the 3‑isomer to either the 2‑ or 4‑isomer completely inverts the substitution pattern from ring to side‑chain.
| Evidence Dimension | Site of lithiation (ring vs. side‑chain) and yield of major product with t‑BuLi/benzophenone |
|---|---|
| Target Compound Data | Ring lithiation at 4‑position; 88 % isolated yield of ring‑substituted product 10 |
| Comparator Or Baseline | N,N‑Dimethyl‑N′‑(pyridin‑2‑ylmethyl)urea: side‑chain lithiation; 90 % isolated yield of side‑chain product 8. N,N‑Dimethyl‑N′‑(pyridin‑4‑ylmethyl)urea: side‑chain lithiation; high yield (cf. Table 2 in ref. [2]) |
| Quantified Difference | Regiochemistry flips from 100 % ring (3‑isomer) to 100 % side‑chain (2‑/4‑isomers); ring‑product yield 88 % vs. 0 % for comparators |
| Conditions | THF, –78 °C, 2 h; electrophile = benzophenone |
Why This Matters
For procurement decisions, only the 3‑isomer provides direct access to 4‑substituted pyridine building blocks via lithiation, whereas the 2‑ and 4‑isomers are limited to side‑chain functionalisation.
- [1] Smith, K.; El-Hiti, G. A.; Alshammari, M. B.; Fekri, A. Control of Site of Lithiation of 3-(Aminomethyl)pyridine Derivatives. Synthesis 2013, 45 (24), 3426–3434. View Source
- [2] Smith, K.; El-Hiti, G. A.; Fekri, A.; Alshammari, M. B. Side‑Chain Lithiation of 2‑ and 4‑Substituted Pyridines: Synthesis of More Complex Substituted Pyridines. Heterocycles 2012, 86 (1), 391–410. View Source
